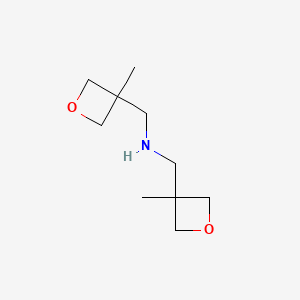

Bis((3-methyloxetan-3-yl)methyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis((3-methyloxetan-3-yl)methyl)amine: is an organic compound that belongs to the class of tertiary amines. It has a molecular formula of C12H26N2O2 and a molecular weight of 230.35 g/mol . This compound is known for its various applications in scientific experiments, particularly in the field of organic chemistry.

Méthodes De Préparation

The synthesis of Bis((3-methyloxetan-3-yl)methyl)amine typically involves the reaction of (3-methyloxetan-3-yl)methyl carboxylic esters with amines under specific conditions . The reaction conditions often include the use of palladium-catalyzed cross-coupling and catalytic thioether reduction to access the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

Bis((3-methyloxetan-3-yl)methyl)amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced using common reducing agents to yield different amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include palladium catalysts , reducing agents like sodium borohydride , and oxidizing agents such as potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Applications in Organic Synthesis

Building Block for Synthesis

- Bis((3-methyloxetan-3-yl)methyl)amine serves as a crucial building block in the synthesis of various organic compounds, including α,ω-epoxide and dithiocarbonate telechelic copolyolefins. It is utilized as a chain-transfer agent in ring-opening metathesis polymerization (ROMP) of cyclooctene and norbornene derivatives .

Case Study: Synthesis of Telechelic Copolymers

- In a study published in Polymers, this compound was used to synthesize α,ω-di(oxetane) telechelic polyolefins. The resulting polymers exhibited desirable properties for further functionalization, demonstrating the compound's utility in advanced polymer chemistry .

Applications in Materials Science

Flexible Perovskite Solar Cells

- One of the most notable applications of this compound is in the development of flexible perovskite solar cells. The compound acts as a crosslinking agent during the growth of perovskite layers on plastic substrates, enhancing the structural integrity and efficiency of the solar cells.

Performance Metrics

- The incorporation of this compound has led to flexible solar cells achieving a power conversion efficiency (PCE) of 23.4%, which is competitive with traditional rigid solar cells. The crosslinking process facilitated by this compound results in improved grain size and crystal orientation, crucial for maximizing photovoltaic performance.

Biochemical Applications

Interaction with Biological Systems

this compound has been studied for its interactions with biological molecules, such as proteins and enzymes. Its tertiary amine group allows it to form hydrogen bonds and electrostatic interactions, potentially influencing enzymatic activities and cellular processes.

Mécanisme D'action

The mechanism of action of Bis((3-methyloxetan-3-yl)methyl)amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Bis((3-methyloxetan-3-yl)methyl)amine can be compared with other similar compounds, such as:

- Bis((2-methyloxetan-2-yl)methyl)amine

- Bis((4-methyloxetan-4-yl)methyl)amine

These compounds share similar structural features but differ in the position of the methyl group on the oxetane ring. The unique positioning of the methyl group in this compound contributes to its distinct chemical properties and reactivity .

Activité Biologique

Bis((3-methyloxetan-3-yl)methyl)amine, a compound with the chemical formula C10H19NO2, is gaining attention in various fields, particularly in materials science and biochemistry. Its unique structural features allow it to interact with biological systems, influencing cellular processes and biochemical pathways.

Chemical Structure and Properties

The compound consists of two 3-methyloxetane groups attached to a central amine. This structure facilitates its role as a crosslinking agent and influences its interactions with biomolecules.

| Property | Value |

|---|---|

| Molecular Weight | 185.27 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Target Interactions : this compound acts primarily as a crosslinking agent in the synthesis of perovskite solar cells, enhancing crystal growth and stability. Its tertiary amine group allows for hydrogen bonding and electrostatic interactions with proteins and enzymes, which can modulate their activity.

Biochemical Pathways : The compound influences several metabolic pathways by interacting with enzymes involved in amino acid metabolism. It can alter enzyme activity, thereby affecting the synthesis and degradation of metabolites within the cell .

Biological Effects

Cellular Impact : Research indicates that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism. Its interaction with cell surface receptors leads to changes in signal transduction processes, influencing cell growth, differentiation, and apoptosis .

Dosage Effects : Studies on animal models show that the effects of this compound vary with dosage. Low doses may enhance metabolic activity or immune responses, while higher concentrations could lead to cytotoxic effects .

Case Studies

- Perovskite Solar Cells : In a study focusing on the use of this compound in perovskite solar cells, it was found that the compound significantly improved the crystallinity and mechanical properties of the perovskite layer. This enhancement resulted in flexible solar cells with improved efficiency .

- Enzyme Interaction Studies : Another research effort examined how this compound interacts with various enzymes. The compound was shown to act as both an inhibitor and activator depending on the specific enzyme, suggesting potential applications in drug design targeting metabolic pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). The compound is generally stable under standard laboratory conditions but can degrade under extreme conditions such as prolonged exposure to light or heat.

Propriétés

IUPAC Name |

1-(3-methyloxetan-3-yl)-N-[(3-methyloxetan-3-yl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-9(5-12-6-9)3-11-4-10(2)7-13-8-10/h11H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEOLQPSRMKTGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CNCC2(COC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.